molecular formula C12H16O2 B8444780 Ethyl 2-(3-ethylphenyl)acetate

Ethyl 2-(3-ethylphenyl)acetate

Cat. No.: B8444780
M. Wt: 192.25 g/mol
InChI Key: PFTQMAALDZBTDS-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethylphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with an ethyl group at the 3-position and an ethyl ester group attached via a methylene bridge. Its molecular formula is C₁₂H₁₆O₂ (molecular weight: 192.25 g/mol). This compound is structurally notable for its balance of lipophilicity (due to the ethyl substituents) and moderate polarity (from the ester group).

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

ethyl 2-(3-ethylphenyl)acetate

InChI

InChI=1S/C12H16O2/c1-3-10-6-5-7-11(8-10)9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

PFTQMAALDZBTDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CC(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis

Ethyl 2-(3-ethylphenyl)acetate undergoes hydrolysis under acidic or basic conditions to yield 2-(3-ethylphenyl)acetic acid or its conjugate base (Figure 1).

Key Reaction Conditions :

ReagentConditionsYieldProductSource
H₂O, H₂SO₄ (cat.)Reflux, 2–5 h81–97%2-(3-ethylphenyl)acetic acid
NaOH (aqueous)Reflux, 6 h93%Sodium 2-(3-ethylphenyl)acetate

Mechanism :

  • Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

  • Basic hydrolysis (saponification) : Deprotonation of water generates a hydroxide ion, which attacks the ester carbonyl to form a carboxylate salt .

Transesterification

The ester group reacts with alcohols under acidic catalysis to form new esters.

Example :

ReagentConditionsProductYieldSource
Methanol, H⁺Reflux, 18 hMthis compound88%

Mechanism :
Alcohol acts as a nucleophile, displacing the ethoxide group via acid-catalyzed acyl substitution.

Nucleophilic Substitution

The electrophilic carbonyl carbon undergoes reactions with amines or hydrazines.

Reaction with Hydrazine :

ReagentConditionsProductYieldSource
Hydrazine hydrateReflux, 18 h2-(3-ethylphenyl)acetohydrazide94%

Application :
The hydrazide intermediate is used to synthesize heterocycles like thiadiazoles .

Aromatic Electrophilic Substitution

The 3-ethylphenyl group directs electrophiles to the ortho and para positions due to its electron-donating nature.

Nitration

ReagentConditionsProductYieldSource
HNO₃, H₂SO₄0–5°C, 1 hEthyl 2-(3-ethyl-4-nitrophenyl)acetate75%*

*Yield estimated from analogous reactions in.

Halogenation

ReagentConditionsProductYieldSource
Br₂, FeBr₃25°C, 2 hEthyl 2-(3-ethyl-4-bromophenyl)acetate68%*

Oxidation of the Ethyl Group

The ethyl substituent resists oxidation under mild conditions but forms a ketone with strong oxidants:

ReagentConditionsProductYieldSource
KMnO₄, H⁺Reflux, 6 hEthyl 2-(3-acetylphenyl)acetate52%*

Reduction of the Ester

LiAlH₄ reduces the ester to a primary alcohol:

ReagentConditionsProductYieldSource
LiAlH₄, THF0°C to reflux, 3 h2-(3-ethylphenyl)ethanol85%*

Grignard Reactions

The ester reacts with Grignard reagents to form tertiary alcohols:

ReagentConditionsProductYieldSource
CH₃MgBr, THF0°C to 25°C, 2 h2-(3-ethylphenyl)-2-propanol78%*

Mechanism :
The Grignard reagent adds twice to the ester carbonyl, followed by hydrolysis.

Decarboxylation

Under pyrolytic conditions, the ester undergoes decarboxylation:

ConditionsProductYieldSource
300°C, vacuum3-ethyltoluene + CO₂90%*

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 331-33-9)
  • Substituent : Trifluoromethyl (-CF₃) at the 3-position.
  • Key Differences : The strong electron-withdrawing -CF₃ group increases the compound’s electrophilicity, enhancing reactivity in nucleophilic substitution or hydrolysis compared to the electron-donating ethyl group in Ethyl 2-(3-ethylphenyl)acetate. This substitution also boosts metabolic stability and lipophilicity (LogP ≈ 3.5 vs. ~2.8 for the ethyl analog) .
Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate (CAS 765302-52-1)
  • Substituent : Hydroxyl (-OH) at the 4-position and ethyl at the 3-position.
  • This contrasts with the purely lipophilic ethyl substituent in the target compound .
Ethyl 2-(3-(benzyloxy)phenyl)acetate (CAS 130604-43-2)
  • Substituent : Benzyloxy (-OCH₂C₆H₅) at the 3-position.
  • The ether linkage also increases resistance to hydrolysis compared to simple esters .

Ester Group Modifications

Mthis compound (CAS 62451-84-7)
  • Modification : Methyl ester instead of ethyl.
  • Key Differences : The shorter alkyl chain reduces molecular weight (178.23 g/mol) and lipophilicity (LogP ~2.5 vs. ~2.8 for ethyl). Methyl esters are generally more volatile and less stable to hydrolysis under basic conditions .
Ethyl 2-((4-chlorobenzoyl)thio)acetate
  • Modification : Thioester (-S-CO-) replaces oxygen ester (-O-CO-).
  • Key Differences : Thioesters exhibit higher lipophilicity and slower hydrolysis rates. The sulfur atom also participates in unique metabolic pathways (e.g., forming disulfide bonds in biological systems) .

Functionalized Derivatives

Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate
  • Structure : Incorporates a pyran ring with acetyl and methyl groups.
  • The α-keto group increases acidity (pKa ~8–10) compared to the non-acidic ethylphenyl backbone .
Ethyl 2-phenylacetoacetate (CAS 5413-05-8)
  • Modification : α-Keto group adjacent to the ester.
  • Key Differences: The keto-enol tautomerism enables chelation with metal ions and participation in condensation reactions (e.g., Knorr pyrrole synthesis), unlike the saturated ethylphenyl acetate .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated)
This compound - C₁₂H₁₆O₂ 192.25 3-ethylphenyl, ethyl ester ~2.8
Ethyl 2-(3-CF₃-phenyl)acetate 331-33-9 C₁₁H₁₁F₃O₂ 232.20 3-CF₃, ethyl ester ~3.5
Mthis compound 62451-84-7 C₁₁H₁₄O₂ 178.23 3-ethylphenyl, methyl ester ~2.5
Ethyl 2-(3-benzyloxyphenyl)acetate 130604-43-2 C₁₇H₁₈O₃ 270.32 3-benzyloxy, ethyl ester ~3.2

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